Home > Products > Screening Compounds P109273 > KRAS inhibitor-17
KRAS inhibitor-17 -

KRAS inhibitor-17

Catalog Number: EVT-12546856
CAS Number:
Molecular Formula: C21H18Cl2FN3O2S
Molecular Weight: 466.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KRAS inhibitor-17 is classified as a covalent inhibitor that selectively targets specific mutations of the KRAS protein, particularly those at codon 12, 13, and 61. The development of this compound is part of ongoing research efforts to create effective treatments for KRAS-driven cancers, including pancreatic, colorectal, and lung cancers. Its design utilizes structure-based drug discovery techniques to optimize binding affinity and selectivity for mutant KRAS proteins .

Synthesis Analysis

The synthesis of KRAS inhibitor-17 involves several key methodologies:

  1. Chemical Synthesis: The compound is synthesized through a multi-step organic synthesis process that incorporates various chemical reactions to build the desired molecular structure.
  2. Modification of Precursor Compounds: Initial compounds are modified by adding functional groups that enhance their binding properties to the KRAS protein. For instance, modifications may include the introduction of electrophilic centers that can form covalent bonds with specific residues on the protein .
  3. Optimization: The lead compound undergoes iterative rounds of optimization based on structure-activity relationship studies to improve its potency and selectivity against mutant KRAS variants .

Technical Details

The synthesis typically employs techniques such as:

  • Refluxing in organic solvents to facilitate reactions.
  • Chromatography for purification of intermediates.
  • Spectroscopic methods (e.g., NMR and mass spectrometry) for structural confirmation .
Molecular Structure Analysis

Structure

KRAS inhibitor-17 features a complex molecular structure characterized by:

  • Core Scaffold: A central framework that provides structural integrity and facilitates interactions with the target protein.
  • Functional Groups: Specific groups designed to interact with the active site of KRAS, enhancing binding affinity.

Data

The molecular weight and specific structural data (e.g., bond lengths, angles) are determined through crystallography studies, which reveal how the inhibitor fits into the binding pocket of the KRAS protein. These studies help visualize interactions at an atomic level, providing insights into optimizing binding .

Chemical Reactions Analysis

Reactions

KRAS inhibitor-17 undergoes several chemical reactions during its mechanism of action:

  1. Covalent Bond Formation: The primary reaction involves the formation of a covalent bond between the inhibitor and a cysteine residue in the switch II pocket of mutant KRAS proteins.
  2. Reversible Binding Events: In some contexts, it may also engage in reversible interactions with other residues within the binding site, facilitating its inhibitory action .

Technical Details

The kinetics of these reactions can be studied using techniques such as:

  • Isothermal Titration Calorimetry: To measure binding affinities.
  • Surface Plasmon Resonance: To assess real-time interaction dynamics between the inhibitor and KRAS .
Mechanism of Action

KRAS inhibitor-17 operates by selectively targeting mutant forms of KRAS that are constitutively active due to specific mutations. The mechanism involves:

  1. Covalent Modification: The inhibitor binds irreversibly to cysteine residues within the switch II region, locking the protein in an inactive conformation.
  2. Disruption of Effector Interactions: By occupying critical binding sites, the inhibitor prevents downstream signaling through pathways like mitogen-activated protein kinase and phosphatidylinositol 3-kinase .

Data

Studies have shown that this mechanism effectively reduces cellular proliferation in cancer models expressing mutant KRAS .

Physical and Chemical Properties Analysis

Physical Properties

KRAS inhibitor-17 exhibits several notable physical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is essential for its efficacy; thus, stability studies are conducted to ensure it retains activity over time.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Specific molecular weight data is crucial for understanding pharmacokinetics.
  • pKa Values: These values inform about ionization states at physiological pH, influencing absorption and distribution.

Analytical techniques such as high-performance liquid chromatography are often used to characterize these properties quantitatively .

Applications

KRAS inhibitor-17 has significant scientific applications:

  1. Cancer Therapy: Primarily developed as a therapeutic agent for treating cancers driven by mutant forms of KRAS.
  2. Research Tool: It serves as a tool compound for studying KRAS biology and signaling pathways in preclinical models.
  3. Combination Therapies: Investigated for use in combination with other therapies to enhance efficacy against resistant cancer phenotypes .

Properties

Product Name

KRAS inhibitor-17

IUPAC Name

1-[4-[5-chloro-6-(2-chloro-5-methoxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C21H18Cl2FN3O2S

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C21H18Cl2FN3O2S/c1-3-17(28)26-6-8-27(9-7-26)21-14-11-16(23)18(19(24)20(14)25-30-21)13-10-12(29-2)4-5-15(13)22/h3-5,10-11H,1,6-9H2,2H3

InChI Key

UPTMOORQEKJHRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C3=NSC(=C3C=C2Cl)N4CCN(CC4)C(=O)C=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.